Physicochemical Differentiation: LogP, PSA, and H-Bond Profile vs. 1-Phenylpiperazine and N-Substituted Analogs
3-(4-Phenylpiperazin-1-yl)propanamide exhibits an XLogP3 of 0.7, which is substantially lower than 1-phenylpiperazine (XLogP3 ≈ 1.5–1.7 based on predicted values for the parent scaffold lacking the amide side chain) [1]. The topological polar surface area (TPSA) is 49.6 Ų, compared to approximately 15–20 Ų for 1-phenylpiperazine [1]. This results in a markedly different pharmacokinetic profile: the compound has 1 hydrogen bond donor (primary amide -NH2) and 3 hydrogen bond acceptors, whereas 1-phenylpiperazine has 0 HBD and 2 HBA [1]. The increased polarity (lower LogP, higher TPSA) directly impacts aqueous solubility and permeability, making this scaffold more amenable to further optimization for oral bioavailability compared to more lipophilic phenylpiperazine derivatives [1].
| Evidence Dimension | Lipophilicity (XLogP3), Topological Polar Surface Area (TPSA), Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 49.6 Ų; HBD = 1; HBA = 3 [1] |
| Comparator Or Baseline | 1-Phenylpiperazine (CAS 92-54-6): estimated XLogP3 ≈ 1.5–1.7; TPSA ≈ 15.3 Ų; HBD = 0; HBA = 2 |
| Quantified Difference | ΔXLogP3 ≈ -0.8 to -1.0 (target more hydrophilic); ΔTPSA ≈ +34.3 Ų (3.2× larger polar surface) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, Cactvs-based TPSA) [1] |
Why This Matters
The lower LogP and higher PSA of the target compound translate to improved aqueous solubility and reduced non-specific protein binding compared to lipophilic phenylpiperazine analogs, critical for early-stage lead optimization in drug discovery programs.
- [1] PubChem Compound Summary for CID 258332, 3-(4-Phenylpiperazin-1-yl)propanamide. National Center for Biotechnology Information (2025). View Source
